molecular formula C₄¹³C₂H₁₂O₆ B1161153 D-Fructose-3,4-13C2

D-Fructose-3,4-13C2

Cat. No.: B1161153
M. Wt: 182.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-3,4-¹³C₂ is a stable isotope-labeled derivative of D-fructose, where carbon atoms at positions 3 and 4 are replaced with the non-radioactive ¹³C isotope. This compound is critical in metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR)-based studies, enabling precise tracking of fructose metabolism in biological systems. Its molecular formula is C₆H₁₂O₆ (with two ¹³C atoms), and it shares the same structural backbone as unlabeled D-fructose, a ketonic hexose sugar. Applications include elucidating pathways in glycolysis, the pentose phosphate pathway, and hepatic metabolism, particularly in studies requiring differentiation of isotopic enrichment in downstream metabolites .

Properties

Molecular Formula

C₄¹³C₂H₁₂O₆

Molecular Weight

182.14

Synonyms

Advantose FS 95-3,4-13C2;  D-(-)-Fructose-3,4-13C2;  D-(-)-Levulose-3,4-13C2;  D-Arabino-2-hexulose-3,4-13C2;  Fructose-3,4-13C2;  Fruit Sugar-3,4-13C2;  Fujifructo L 95-3,4-13C2;  Furucton-3,4-13C2;  Hi-Fructo 970-3,4-13C2;  Krystar-3,4-13C2;  Krystar 300-3,4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other ¹³C-Labeled Carbohydrates

[2,3,4,6,6-²H₅, 3,4-¹³C₂]-D-Glucose

This glucose derivative, labeled with deuterium and ¹³C at positions 3 and 4, is used in hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) to monitor glycolysis in vivo. Unlike D-fructose-3,4-¹³C₂, which primarily enters metabolism via fructokinase, this glucose analog generates labeled intermediates like 3-phosphoglycerate (3PG) and pyruvate, detectable via distinct ¹³C NMR peaks (e.g., 179.8 ppm for 3PG). This highlights how labeling positions and parent sugar structure dictate metabolic fate and detectable products .

[U-¹³C₃]Pyruvate and [1,2-¹³C₂]Oxaloacetate

Pyruvate uniformly labeled with ¹³C ([U-¹³C₃]pyruvate) feeds into the TCA cycle, producing oxaloacetate isotopomers such as [3,4-¹³C₂]oxaloacetate. In contrast, D-fructose-3,4-¹³C₂ would label downstream metabolites like acetyl-CoA or glycerol-3-phosphate, depending on tissue-specific pathways. The symmetry of the TCA cycle can dilute or redistribute ¹³C labels, unlike fructose metabolism, which bypasses some steps, leading to distinct isotopomer patterns .

Table 1: Comparison of ¹³C-Labeled Carbohydrates

Compound Labeling Positions Key Metabolic Pathways Tracked Detection Method
D-Fructose-3,4-¹³C₂ C3, C4 Hepatic fructolysis, lipogenesis GC-MS, LC-MS/MS
[U-¹³C₃]Pyruvate All carbons TCA cycle, gluconeogenesis ¹³C MRS, NMR
[2,3,4,6,6-²H₅,3,4-¹³C₂]-D-Glucose C3, C4 (¹³C) Glycolysis, pentose phosphate pathway Hyperpolarized ¹³C MRS

Comparison with Other 3,4-¹³C₂-Labeled Compounds

Testosterone-3,4-¹³C₂

Testosterone-3,4-¹³C₂ (CAS 82938-02-1) is used in steroid metabolism studies. While structurally unrelated to fructose, its 3,4-¹³C₂ labeling enables tracing androgen synthesis and degradation. Unlike fructose, which is water-soluble, testosterone’s hydrophobicity necessitates lipid-phase extraction techniques, complicating its detection compared to fructose derivatives .

Cholesterol-3,4-¹³C₂

Cholesterol-3,4-¹³C₂ (CAS 78887-48-6) is employed in lipid metabolism research. The ¹³C labels at positions 3 and 4 help study cholesterol biosynthesis via the mevalonate pathway. Unlike fructose, cholesterol’s complex ring structure and incorporation into membranes limit its metabolic turnover rate, requiring longer experimental timelines .

Table 2: 3,4-¹³C₂-Labeled Non-Carbohydrate Compounds

Compound Molecular Formula Key Applications Analytical Challenges
D-Fructose-3,4-¹³C₂ C₆H₁₂O₆ Carbohydrate metabolism Rapid glycolysis dilution
Testosterone-3,4-¹³C₂ C₁₉H₂₈O₂ Steroid biosynthesis Lipid-phase extraction
Cholesterol-3,4-¹³C₂ C₂₇H₄₆O Lipid membrane studies Low solubility in aqueous media

Analytical Techniques and Metabolic Insights

GC-MS and LC-MS/MS

D-Fructose-3,4-¹³C₂-derived metabolites (e.g., [3,4-¹³C₂]acetyl-CoA) are quantified via GC-MS, offering high sensitivity for short-chain fatty acids. In contrast, [1,4-¹³C₂]fumarate-to-malate conversion is monitored via hyperpolarized ¹³C MRS, emphasizing technique variability based on compound stability and target pathways .

Isotopomer Enrichment Dynamics

Studies using [3,4-¹³C₂]-4-hydroxynonanoate in rat liver perfusion demonstrate plateaued acetate enrichment at 0.4 mM substrate concentration, reflecting saturation of β-oxidation enzymes. Similarly, fructose labeling may show saturation in hepatic pathways, though exact thresholds require further study .

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